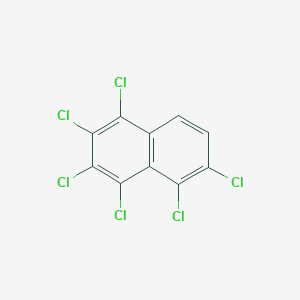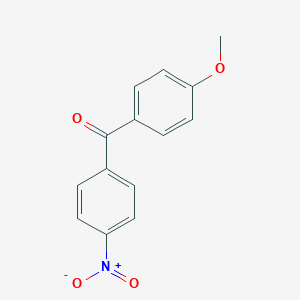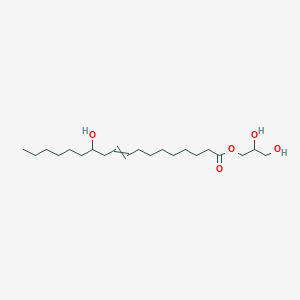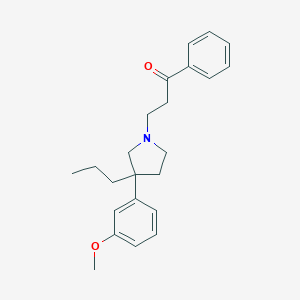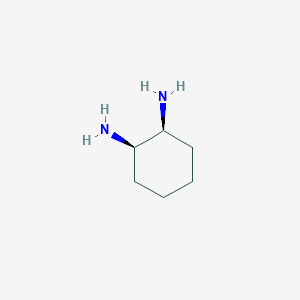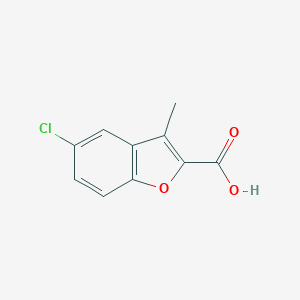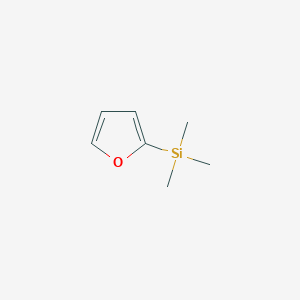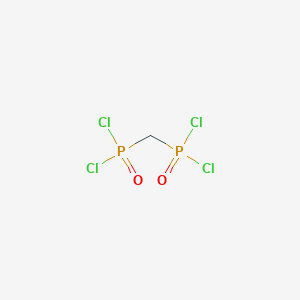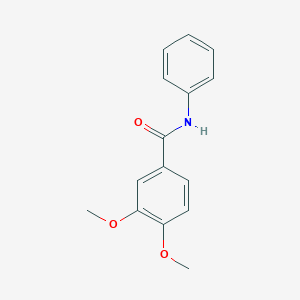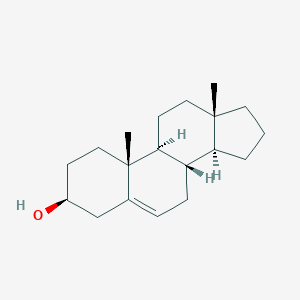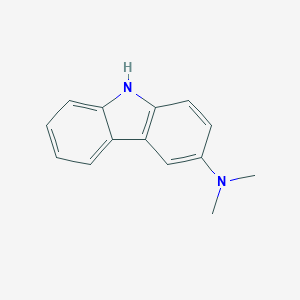
N,N-Dimethyl-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-9H-carbazol-3-amine is a chemical compound that belongs to the class of carbazole derivatives. It has garnered a lot of attention in the scientific community due to its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-9H-carbazol-3-amine has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, which can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-9H-carbazol-3-amine is not fully understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to exert its effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-9H-carbazol-3-amine has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-Dimethyl-9H-carbazol-3-amine in lab experiments is its ease of synthesis and availability. The compound can be synthesized in high yields and purity, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N,N-Dimethyl-9H-carbazol-3-amine. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, N,N-Dimethyl-9H-carbazol-3-amine has a wide range of potential applications, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-9H-carbazol-3-amine involves the reaction of 9H-carbazole with dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-methylation, hydrogenation, and deprotection, to yield the final product. This method has been optimized to achieve high yields and purity of the product.
Propiedades
Número CAS |
1140-50-7 |
|---|---|
Nombre del producto |
N,N-Dimethyl-9H-carbazol-3-amine |
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3 |
Clave InChI |
WVFCDEWIOQYSID-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Sinónimos |
N,N-Dimethyl-9H-carbazol-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



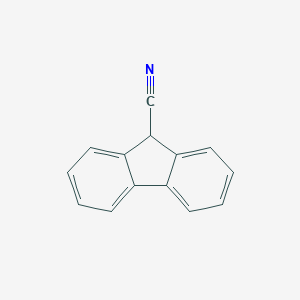
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
